2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a thiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.
Synthesis of 2-(4-ethylphenoxy)acetyl chloride: The 4-ethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of this compound: Finally, the 2-(4-ethylphenoxy)acetyl chloride is reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy and thiazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Reduction: 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolyl group can participate in hydrogen bonding or π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.
2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide: Contains a chlorine atom instead of an ethyl group.
2-(4-ethylphenoxy)-N-(1,3-oxazol-2-yl)acetamide: The thiazolyl group is replaced with an oxazolyl group.
Uniqueness
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the ethylphenoxy and thiazolyl groups, which confer distinct chemical and biological properties. The combination of these groups can result in enhanced activity or selectivity in various applications compared to similar compounds.
Biological Activity
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement combining an acetamide group with a thiazole moiety and a phenoxy group. This structural diversity contributes to its biological properties, including lipophilicity , which may enhance bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. It appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerases, which are essential for DNA replication and transcription .
Biological Activities
The compound has demonstrated several significant biological activities:
- Antimicrobial Properties : Compounds containing thiazole moieties are known for their antimicrobial effects. This compound is being explored as a potential antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Enzyme Interaction : Docking studies indicated that the compound binds effectively to the active sites of human topoisomerases I and II, suggesting its potential as an anticancer agent by disrupting DNA processes essential for tumor growth .
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-3-5-11(6-4-10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCRZUGPRSEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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